molecular formula C34H60N6O12 B8252049 Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)

Cat. No.: B8252049
M. Wt: 744.9 g/mol
InChI Key: AORXSLJAZGDGOD-UHFFFAOYSA-N
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Description

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid) is a complex organic compound with the molecular formula C16H29N3O4 . This compound is known for its unique spirocyclic structure, which includes a triazaspiro nonane core. The presence of oxalic acid as a counter-ion adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazaspiro nonane core: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of tert-butyl groups: This step involves the protection of amine groups using tert-butyl chloroformate in the presence of a base.

    Formation of dicarboxylate groups: This is done by reacting the intermediate with oxalic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate stands out due to its triazaspiro nonane core and the presence of oxalic acid, which confer unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H29N3O4.C2H2O4/c2*1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6;3-1(4)2(5)6/h2*17H,7-11H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXSLJAZGDGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N6O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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